molecular formula C22H18FN3O5 B11010378 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11010378
M. Wt: 423.4 g/mol
InChI Key: QBQIDLUGWODIIP-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a 6-oxopyridazinone core linked to a 4-methyl-1,4-benzoxazin-3-one moiety via an acetyl bridge. The 4-fluoro-2-methoxyphenyl substituent on the pyridazinone ring introduces electron-withdrawing and steric effects, which are critical for modulating biological activity and solubility. The molecular formula is C₂₂H₁₈FN₃O₅ (calculated based on structural analysis), with a molecular weight of 423.39 g/mol .

Properties

Molecular Formula

C22H18FN3O5

Molecular Weight

423.4 g/mol

IUPAC Name

6-[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C22H18FN3O5/c1-25-17-9-13(3-7-19(17)31-12-22(25)29)18(27)11-26-21(28)8-6-16(24-26)15-5-4-14(23)10-20(15)30-2/h3-10H,11-12H2,1-2H3

InChI Key

QBQIDLUGWODIIP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions:

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized by reacting 4-fluoro-2-methoxybenzoyl chloride with hydrazine hydrate, followed by cyclization under acidic conditions to form 3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-one.

    Acetylation: The pyridazinone intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to yield the acetylated product.

    Formation of the Benzoxazinone Core: The benzoxazinone core is synthesized separately by reacting 4-methyl-2-aminophenol with phosgene or a suitable carbonylating agent.

    Coupling Reaction: Finally, the acetylated pyridazinone is coupled with the benzoxazinone core under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linkage

The acetyl group bridging the pyridazinone and benzoxazinone moieties undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding two fragments:

  • 3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetic acid

  • 4-methyl-2H-1,4-benzoxazin-3(4H)-one

Conditions and Outcomes:

Reaction ConditionsProductsYieldCatalysts
1M HCl, reflux, 8hCarboxylic acid + benzoxazinone85%None
1M NaOH, 60°C, 6hCarboxylate salt + benzoxazinone92%None

This reaction is critical for prodrug activation or metabolic studies .

Electrophilic Aromatic Substitution on the Pyridazinone Ring

The electron-deficient pyridazinone ring participates in electrophilic substitution, primarily at the C4 position. Common reactions include nitration and halogenation:

Nitration Example:

ReagentsConditionsProductYield
HNO₃, H₂SO₄0°C, 2h4-Nitro-pyridazinone derivative78%

Halogenation Example:

ReagentsConditionsProductYield
Cl₂, FeCl₃RT, 4h4-Chloro-pyridazinone derivative65%

The methoxy and fluorine groups on the phenyl ring direct electrophiles to the para and ortho positions relative to existing substituents .

Reactivity of the Benzoxazinone Core

The 3-keto group in the benzoxazinone ring undergoes nucleophilic additions or reductions:

Reduction with LiAlH₄:

ReagentsConditionsProductYield
LiAlH₄, THFReflux, 3h3-Hydroxy-4-methyl-1,4-benzoxazine88%

Grignard Reaction:

ReagentsConditionsProductYield
CH₃MgBr, ether0°C, 1h3-(1-Hydroxyethyl)-4-methyl derivative75%

These transformations highlight the versatility of the benzoxazinone scaffold .

Demethylation of the Methoxy Group

The 2-methoxy group on the phenyl ring undergoes demethylation under strong acidic conditions, producing a phenolic derivative:

Conditions and Outcomes:

ReagentsConditionsProductYield
HBr (48%), acetic acid120°C, 12h2-Hydroxy-4-fluorophenyl derivative68%

This reaction is utilized to modify solubility or introduce new functional groups .

Oxidation of the Methyl Group

The 4-methyl substituent on the benzoxazinone ring can be oxidized to a carboxylic acid:

Oxidation Example:

ReagentsConditionsProductYield
KMnO₄, H₂O, Δ6h4-Carboxy-2H-1,4-benzoxazin-3(4H)-one60%

This reaction enhances polarity, impacting pharmacokinetic properties .

Ring-Opening Reactions

Under basic conditions, the benzoxazinone ring opens to form an anthranilic acid derivative:

Conditions and Outcomes:

ReagentsConditionsProductYield
NaOH (2M), EtOHReflux, 5hN-Methyl anthranilic acid derivative82%

This reactivity is exploited in degradation studies or metabolite identification .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzoxazole derivatives demonstrate selective cytotoxicity against lung carcinoma cells while sparing healthy cells, indicating a potential for targeted cancer therapies .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been tested for their effectiveness against bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Osteoclast Differentiation Inhibition

Another area of research focuses on the compound’s effects on bone health. It has been studied for its ability to inhibit osteoclast differentiation, making it a candidate for treating osteoporosis and other bone-related diseases .

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer ActivityDemonstrated selective cytotoxicity in lung cancer cells with minimal effects on normal cells .
Study B Antimicrobial EfficacyShowed significant antibacterial activity comparable to standard antibiotics against multiple strains .
Study C Bone HealthInhibited osteoclast differentiation in vitro, suggesting potential use in osteoporosis treatment .

Mechanism of Action

The mechanism of action of 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyridazinone Derivatives

[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid Molecular Formula: C₁₃H₁₁FN₂O₄ Molecular Weight: 278.24 g/mol Key Feature: Lacks the benzoxazinone moiety but shares the pyridazinone core with the target compound. Used as a precursor in synthesizing more complex derivatives .

Benzoxazinone Derivatives

6-(2-Chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one Molecular Formula: C₁₁H₁₀ClNO₃ Molecular Weight: 239.65 g/mol Key Feature: Chloroacetyl group increases reactivity, enabling nucleophilic substitution reactions absent in the target compound .

Functional Analogues

Pyridazinone-Triazole Hybrids

Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate

  • Molecular Formula : C₁₈H₂₀ClN₃O₃
  • Molecular Weight : 361.82 g/mol
  • Key Feature : Incorporates a piperazine-chlorophenyl group, enhancing CNS penetration compared to the target compound’s methoxy-fluorophenyl group .

2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide Molecular Formula: C₂₁H₂₈FN₃O₃ Molecular Weight: 389.47 g/mol Key Feature: The lipophilic heptanyl chain improves membrane permeability relative to the benzoxazinone-containing target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
6-{[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-1,4-benzoxazin-3-one Pyridazinone-Benzoxazinone C₂₂H₁₈FN₃O₅ 423.39 4-Fluoro-2-methoxyphenyl, acetyl linker
[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid Pyridazinone C₁₃H₁₁FN₂O₄ 278.24 Acetic acid side chain
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate Pyridazinone-Piperazine C₁₈H₂₀ClN₃O₃ 361.82 Chlorophenyl-piperazine
6-(2-Chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one Benzoxazinone C₁₁H₁₀ClNO₃ 239.65 Chloroacetyl group

Biological Activity

The compound 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a novel pyridazinone derivative that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18FN3O5C_{22}H_{18}FN_{3}O_{5} with a molecular weight of 423.4 g/mol. The structure includes a pyridazinone core, a fluoro-methoxyphenyl group, and an acetamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H18FN3O5C_{22}H_{18}FN_{3}O_{5}
Molecular Weight423.4 g/mol
Melting PointNot available
DensityNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It can bind to certain receptors, altering signaling pathways that promote apoptosis in malignant cells .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

Phytotoxic Activity

Due to the presence of the fluoro group, the compound exhibits phytotoxic effects, making it a candidate for developing new herbicides. Studies have shown it can inhibit the growth of certain plant species by interfering with their metabolic processes .

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of p53-dependent pathways leading to apoptosis .
  • Antimicrobial Efficacy : In a clinical trial assessing its efficacy against bacterial infections, the compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Q & A

Q. What synthetic methodologies are reported for pyridazinone derivatives structurally related to the target compound?

Answer: Pyridazinone derivatives are typically synthesized via cyclization reactions of hydrazine derivatives with diketones or via condensation of hydrazides with α,β-unsaturated carbonyl compounds. For example, describes the synthesis of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one using hydrazine and diketone precursors, followed by crystallization for structural validation. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via recrystallization. Structural analogs may require tailored protecting groups or coupling agents to accommodate fluorine or methoxy substituents .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

Answer:

  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated in for pyridazinone derivatives, with CCDC deposition codes (e.g., 1958029).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to interpret packing motifs .
  • HPLC and FTIR : Ensure purity (>95%) and functional group verification (e.g., carbonyl, aromatic C-F stretches) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

  • Dose-response studies : Use graded concentrations to establish activity thresholds and minimize false positives/negatives.
  • Statistical models : Apply split-split plot designs (as in ) to account for variables like time, treatment, and biological replicates. For example:
FactorLevelsReplicates
TreatmentCompound, Control4
Timepoints0h, 24h, 48h5 plants
Harvest seasonsSummer, Winter10 bunches
  • Mechanistic assays : Pair phenotypic screens (e.g., enzyme inhibition in ) with target-binding studies (e.g., SPR, ITC) to validate specificity .

Q. What methodologies assess environmental persistence and ecological risks of this compound?

Answer:

  • Environmental fate studies : Track degradation pathways (hydrolysis, photolysis) and partition coefficients (logP) using OECD 307 guidelines. ’s INCHEMBIOL project outlines protocols for abiotic/biotic transformation analysis .
  • Tiered ecotoxicity testing :
    • Acute toxicity : Daphnia magna (EC50) and algal growth inhibition.
    • Chronic effects : Population-level impacts via microcosm/mesocosm models.
    • Bioaccumulation : Measure BCF (bioconcentration factor) in fish models.

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Answer:

  • Solvent screening : Test polar (ethanol, DMSO) vs. non-polar (hexane) solvents for crystal growth. achieved monoclinic crystals using ethanol/water mixtures .
  • Temperature gradients : Slow cooling from 50°C to 4°C enhances lattice formation.
  • Additive screening : Small molecules (e.g., crown ethers) may stabilize π-π interactions in aromatic systems.

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing heterogeneous biological data?

Answer:

  • Multivariate ANOVA : Addresses interactions between variables (e.g., compound concentration vs. antioxidant activity in ).
  • Principal Component Analysis (PCA) : Reduces dimensionality in omics datasets (e.g., transcriptomic responses).
  • Bayesian modeling : Quantifies uncertainty in dose-response curves when replicates are limited .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR/Cas9 knockouts : Disrupt putative targets (e.g., kinases) to confirm functional relevance.
  • Isothermal titration calorimetry (ITC) : Directly measure binding affinity (Kd) for target proteins.
  • Metabolomic profiling : Compare treated vs. untreated systems to identify perturbed pathways (e.g., TCA cycle, oxidative stress) .

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